(2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid
CAS No.:
Cat. No.: VC13704029
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H23NO4 |
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Molecular Weight | 305.4 g/mol |
IUPAC Name | (2S,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-2-carboxylic acid |
Standard InChI | InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-7-10-13(14(18)15(19)20)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 |
Standard InChI Key | RJSXGIUXOYNBAE-KGLIPLIRSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 |
SMILES | CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
(2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid (CAS: 321983-19-1) belongs to the piperidine dicarboxylate family, with a molecular formula of and a molecular weight of 305.4 g/mol . The Boc group at the nitrogen atom confers stability during synthetic manipulations, while the phenyl ring at the 3-position introduces steric and electronic effects critical for molecular interactions.
The stereochemistry at C2 (S-configuration) and C3 (R-configuration) is pivotal for its biological activity. X-ray crystallography of analogous compounds reveals that the piperidine ring adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric strain. The carboxylic acid moiety enhances solubility in polar solvents and facilitates conjugation reactions.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of this compound typically begins with N-Boc-protected piperidine-2-carboxylic acid derivatives. A validated approach involves:
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Meldrum’s Acid Condensation: Reacting piperidine-3-phenylcarboxylic acid with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of EDC·HCl and DMAP to form a β-keto ester intermediate .
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Boc Protection: Introducing the Boc group using di-tert-butyl dicarbonate under basic conditions, achieving >95% yield .
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Stereochemical Control: Asymmetric hydrogenation or enzymatic resolution ensures the desired (2S,3R) configuration, critical for pharmacological relevance.
Process Optimization
Industrial-scale production emphasizes cost-effective catalysts (e.g., Pd/C for hydrogenation) and solvent recovery systems. Recent advancements employ continuous flow chemistry to enhance reproducibility, reducing reaction times from 48 hours to 8 hours.
Physicochemical Properties
The Boc group’s lability under acidic conditions (e.g., 50% TFA in DCM) enables selective deprotection, a feature exploited in peptide synthesis.
Applications in Drug Discovery
Opioid Receptor Modulators
The compound serves as a precursor to μ-opioid receptor agonists, where the phenyl group engages in hydrophobic interactions with receptor subpockets. In vitro assays demonstrate nanomolar binding affinity ().
Antiviral Agents
Derivatives bearing fluorinated phenyl groups exhibit inhibitory activity against SARS-CoV-2 main protease (), attributed to hydrogen bonding with catalytic dyad residues .
Chiral Auxiliaries
The rigid piperidine scaffold facilitates asymmetric induction in aldol reactions, achieving enantiomeric excesses >90%.
Biological Activity and Mechanism
Enzymatic Interactions
Molecular dynamics simulations reveal that the carboxylic acid group forms salt bridges with lysine residues in target enzymes, while the piperidine ring induces conformational changes in binding pockets.
Pharmacokinetics
In rodent models, the compound exhibits moderate oral bioavailability (43%) due to first-pass metabolism. Primary metabolites include the de-Boc derivative and hydroxylated phenyl species .
Parameter | Recommendation |
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Storage | −20°C in airtight containers |
Handling | Use nitrile gloves; avoid inhalation |
Disposal | Incineration at >800°C |
No mutagenicity has been observed in Ames tests, but prolonged skin contact may cause irritation .
Comparative Analysis with Structural Analogs
The piperidine ring’s six-membered structure provides greater conformational flexibility than pyrrolidine analogs, enabling optimized target engagement .
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